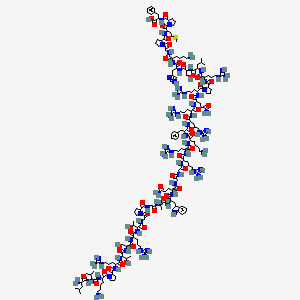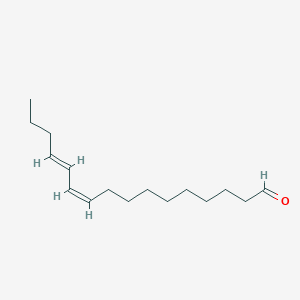
C.I. Disperse Blue 106 press cake
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“C.I. Disperse Blue 106 press cake” is a dark blue textile dye . It is primarily used in the textile industry to dye synthetic fibers, such as polyester and nylon . It is known for its vibrant blue color .
Synthesis Analysis
The synthesis of “C.I. Disperse Blue 106 press cake” involves adjusting the molecular structure of the dyes to change their solubility . This is done to improve dyeing uptake . The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .Molecular Structure Analysis
The molecular formula of “C.I. Disperse Blue 106 press cake” is C14H17N5O3S . Its molecular weight is 335.38100 .Physical And Chemical Properties Analysis
The physical and chemical properties of “C.I. Disperse Blue 106 press cake” include a molecular weight of 335.38100 and a molecular formula of C14H17N5O3S . Other properties such as density, melting point, boiling point, and flash point are not available .Safety and Hazards
“C.I. Disperse Blue 106 press cake” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
Numéro CAS |
104573-53-7 |
|---|---|
Nom du produit |
C.I. Disperse Blue 106 press cake |
Formule moléculaire |
C14H17N5O3S |
Poids moléculaire |
335.386 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












